Valtrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-44-1 | |
| Record name | Valtrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valtrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valtrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Structure and Properties
Valtrate possesses a distinct chemical structure that contributes to its biological activities.
Molecular Mechanisms of Action
In Vitro Studies
In vitro research has demonstrated several effects of valtrate at the cellular level. This compound has been shown to inhibit the nuclear export of the influenza virus ribonucleoprotein complex (vRNP) in HeLa cells. lipidmaps.org It also exhibits inhibitory activity against influenza virus infection in MDCK cells. lipidmaps.org
Furthermore, this compound has demonstrated cytotoxicity against certain cancer cell lines, including GLC-4 lung and COLO 320 colorectal cancer cells. lipidmaps.org Research on a related compound, IVHD-valtrate, isolated from Valeriana jatamansi, has shown anticancer effects against human ovarian cancer cell lines (A2780 and OVCAR-3) in vitro. chemfaces.comnih.gov These studies indicated that IVHD-valtrate inhibited cell growth and proliferation in a concentration-dependent manner and induced apoptosis. nih.gov The mechanisms involved modulation of molecules related to cell cycle progression and apoptosis, such as p53, Rb, p21, p27, Mdm2, E2F1, Cyclin B1, Cdc25C, Cdc2, Bcl-2/Bax, Bcl-2/Bad, PARP, and Caspases. nih.gov this compound itself has also shown potent antitumor activity against glioblastoma (GBM) cells in vitro, inhibiting their proliferation, invasion, and migration, and inducing apoptosis. nih.gov Studies suggest that valepotriates, including this compound, can be cytotoxic and inhibit DNA synthesis. dergipark.org.tr
In Vivo Studies
In vivo studies, primarily in animal models, have provided insights into the effects of this compound within a living system, focusing on observed biological responses and mechanisms. In rats, this compound has been observed to increase the number of entries into, and the percentage of time spent in, the open arms of the elevated plus maze, which is indicative of anxiolytic-like activity. lipidmaps.org It also decreased serum corticosterone (B1669441) levels in rats when administered. lipidmaps.org
Research on IVHD-valtrate in xenograft tumor models in nude mice demonstrated that it significantly suppressed the growth of ovarian cancer tumors in a dose-dependent manner. nih.gov The in vivo mechanistic studies corroborated the in vitro findings, showing modulation of cell cycle and apoptosis-related proteins. nih.gov this compound has also shown anti-glioblastoma activity in an orthotopic xenograft model in nude mice, inhibiting tumor proliferation. nih.gov This activity was linked to the inhibition of the PDGFRA/MEK/ERK signaling pathway. nih.gov Notably, this compound was found to cross the blood-brain barrier in these studies. nih.gov Some research also suggests that this compound may possess anticonvulsant properties, although further investigation is needed. ontosight.ai this compound is also identified as a Rev-transport inhibitor with anti-HIV properties. cenmed.com
Structure Activity Relationships Sar of Valtrate and Its Derivatives
Anti-proliferative and Cytotoxic Activity
Valtrate has demonstrated anti-proliferative effects against various human cancer cell lines. sci-hub.se Studies have indicated cytotoxic activity against GLC-4 lung and COLO 320 colorectal cancer cells, with reported IC50 values of 1.4 µM and 3 µM, respectively. caymanchem.com Research on human ovarian cancer cells (A2780 and OVCAR-3) showed that a derivative, IVHD-valtrate, inhibited growth and proliferation in a concentration-dependent manner while showing relatively low cytotoxicity to non-tumorigenic ovarian cells. chemfaces.com IVHD-valtrate was found to arrest ovarian cancer cells in the G2/M phase and induce apoptosis. chemfaces.com
This compound has also exhibited anti-glioblastoma activity, inhibiting the proliferation of glioblastoma (GBM) cells in vitro by inducing mitochondrial apoptosis. researchgate.netnih.gov It also suppressed the invasion and migration of GBM cells by inhibiting proteins associated with epithelial mesenchymal transition (EMT). nih.gov
In pancreatic cancer cells (PANC-1 and BxPC-3), this compound significantly inhibited growth and induced apoptosis and cell cycle arrest in the G2/M phase. sci-hub.senih.gov
Anti-inflammatory Activity
Studies suggest that this compound and valepotriate-enriched fractions from Valeriana species possess anti-inflammatory properties. scielo.brscielo.br A valepotriate-enriched fraction from Valeriana glechomifolia inhibited leukocyte migration in a concentration-dependent manner. scielo.br This anti-inflammatory-like activity might be partly related to its ability to inhibit the expression of pro-inflammatory cytokines like IL-1β and TNF-α. scielo.brscielo.br Recent research indicates that this compound alleviates inflammation by targeting USP9X, leading to enhanced degradation of NLRP3, a key component of the inflammasome. nih.gov this compound was found to down-regulate USP9X protein levels and promote ubiquitination and proteasomal degradation of NLRP3. nih.gov
Effects on Specific Enzymes and Pathways
Research has investigated this compound's interaction with specific enzymes and signaling pathways. In silico studies indicated that this compound had an inhibitory effect on α-amylase and α-glucosidase enzymes, which are involved in carbohydrate metabolism. fums.ac.ir this compound demonstrated a notable inhibitory effect on α-amylase and a high inhibitory effect on α-glucosidase. fums.ac.ir
In glioblastoma cells, this compound was found to inhibit the PDGFRA/MEK/ERK signaling pathway. nih.govresearchgate.net RNA sequencing analysis revealed platelet-derived growth factor receptor A (PDGFRA) as a potential target downregulated by this compound. nih.gov
Studies on pancreatic cancer cells suggest that this compound exerts anti-cancer activity by inhibiting Stat3 signaling. sci-hub.senih.gov this compound was shown to decrease the expression level of Stat3 and phosphorylated Stat3 (Tyr705), inhibit the transcriptional activity of Stat3, and induce its high molecular aggregation. sci-hub.senih.gov Molecular docking analysis predicted that this compound might interact with Cys712 of the Stat3 protein. sci-hub.senih.gov
This compound has also been shown to induce a transient depletion of intracellular glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS). sci-hub.senih.gov
Other Biological Activities
This compound has been studied for other biological effects, including potential anxiolytic activity. nih.govcaymanchem.comnih.gov Studies in rats suggested that this compound exhibited anxiolytic-like activity, which might be mediated via the function of the hypothalamus-pituitary-adrenal axis, involving changes in corticosterone (B1669441) levels. nih.govcaymanchem.comresearchgate.netnih.gov
This compound has also shown anti-viral effects, inhibiting nuclear export of influenza virus ribonucleoprotein complex (vRNP) in HeLa cells and inhibiting influenza virus infection in MDCK cells. caymanchem.com
Conclusion
Valtrate, an iridoid ester found predominantly in Valeriana species, is a natural product with a distinct chemical structure. Research has identified this compound in various Valeriana species and related plants, with ongoing efforts to improve its production through methods like hairy root cultures and elicitation. Scientific studies have revealed a range of biological activities associated with this compound, including anti-influenza viral, cytotoxic against several cancer cell lines, anxiolytic-like effects in animal models, anti-epileptic, and anti-HIV properties. While the total synthesis of this compound is complex, research into the synthesis of its derivatives is being pursued to explore modified activities. Analytical techniques, particularly HPLC, are vital for the isolation, detection, and quantification of this compound in research and potentially in quality control. Continued research is necessary to further elucidate the mechanisms underlying this compound's biological effects and explore its full potential.
Compound Names and Pubchem Cids
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental in the structural characterization and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is used to determine the arrangement of atoms within the this compound molecule and confirm its structure by analyzing the chemical shifts and coupling patterns of atomic nuclei. nih.gov Infrared (IR) spectroscopy provides information about the functional groups present in this compound, with characteristic absorption bands indicating the presence of specific bonds such as hydroxyl and ester carbonyl groups, as well as double bonds found in the valepotriate diene-type structure. scispace.comresearchgate.net Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MSn), is employed to determine the molecular weight of this compound and analyze its fragmentation patterns. nih.govresearchgate.net This fragmentation data is valuable for confirming the structural integrity and identifying degradation products or related compounds. researchgate.net Studies have discussed the characteristic fragmentation behavior of different valepotriate types, including the diene-type like this compound, which can be used for structural elucidation. researchgate.net
Chromatographic Analysis for Quantification and Purity Assessment (e.g., HPLC, LC-MS, TLC-MS)
Chromatographic methods are essential for the separation, quantification, and purity assessment of this compound in various matrices, including plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound and other valepotriates. scispace.comijpsr.comnih.gov HPLC methods, often coupled with UV detection at specific wavelengths like 254 nm, have been developed and validated for the estimation of this compound content in different Valeriana species. tandfonline.comijpsr.comnih.govresearchgate.net For instance, an HPLC method using acetonitrile (B52724) and water as the mobile phase has been established for determining this compound content changes in artificial gastrointestinal fluid. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity for the analysis of this compound, particularly in complex samples like biological fluids. oup.comoup.combjmu.edu.cnnih.gov LC-MS/MS methods have been developed for the quantification of this compound in rat plasma, enabling pharmacokinetic studies. oup.comoup.comnih.gov These methods typically involve chromatographic separation on a C18 column followed by MS/MS detection in positive ion mode, monitoring specific ion transitions for this compound and an internal standard. oup.comoup.comnih.gov Such methods have demonstrated good linearity, accuracy, and precision, with satisfactory extraction recoveries from plasma. oup.comoup.com
Thin-Layer Chromatography (TLC), often coupled with MS (TLC-MS), is also utilized for the separation and preliminary identification of this compound and related compounds, particularly during isolation procedures or for assessing the complexity of extracts. nih.govscispace.com Preparative TLC and HPLC are used for the separation and purification of this compound from plant extracts. scispace.com
A validated LC-MS/MS method for the quantification of this compound in rat plasma showed a linear dynamic range of 5.65–1695 ng/mL and extraction recoveries between 86.13% and 88.32%. oup.comoup.com
Interactive Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Column | Thermo BDS HYPERSIL C18 (50 mm × 4.6 mm i.d., 2.4 µm) oup.comoup.com |
| Mobile Phase | Acetonitrile–water–formic acid (75:25:0.1, v/v/v) oup.comoup.com |
| Flow Rate | 300 µL/min oup.comoup.com |
| Ionization Mode | Positive ion electrospray ionization oup.comoup.com |
| This compound Ion Transition | 445.2 → 219.2 oup.comoup.com |
| Internal Standard | Sesamin oup.comoup.com |
| IS Ion Transition | 355.2 → 135.1 oup.comoup.com |
| Linear Range | 5.65–1695 ng/mL in rat plasma oup.comoup.com |
| Extraction Recovery | 86.13–88.32% from plasma oup.comoup.com |
Interactive Table 2: HPLC Method Parameters for this compound Determination in Artificial Gastrointestinal Fluid
| Parameter | Value |
| Column | Agilent Extend-C18 tandfonline.com |
| Mobile Phase | Acetonitrile and water (68:32, v/v) tandfonline.com |
| Elution Mode | Isocratic tandfonline.com |
| Detection Wavelength | 254 nm tandfonline.com |
| Linearity (r2) | 0.9999 tandfonline.com |
| Intra-day Precision (RSD) | 1.0% tandfonline.com |
Proteomics and Thermal Shift Assays for Target Identification
Proteomics and thermal shift assays are advanced techniques used to identify the protein targets that this compound interacts with within biological systems. Proteomic analysis involves the large-scale study of proteins and can be used to examine the differences in protein expression or modification in cells treated with this compound compared to untreated cells. researchgate.netfrontiersin.orgbiognosys.com This approach helps in identifying potential protein targets or pathways affected by this compound. Mass spectrometry-based structural proteomics provides insights into drug-protein interactions for target identification and validation. biognosys.com
Thermal Shift Assays (TSA), including Cellular Thermal Shift Assay (CETSA), measure changes in the thermal stability of proteins upon binding of a ligand like this compound. biorxiv.orgaxxam.comwikipedia.org When a compound binds to a protein, it often increases the protein's thermal stability, making it unfold at a higher temperature. wikipedia.org This change in melting temperature can be detected, indicating a direct interaction between this compound and the protein. biorxiv.orgaxxam.comwikipedia.org TSA can be used for screening compound libraries and validating hits by assessing target engagement within live cells or tissues. axxam.comwikipedia.org Studies investigating the mechanism of action of this compound have employed techniques like DARTS (Drug Affinity Responsive Target Stability) and CETSA to confirm direct interactions with protein targets. nih.gov For example, these methods have been used to show that this compound directly interacts with the C2 fragment of USP9X. nih.gov Proteomic data can complement TSA by identifying the proteins whose thermal stability is altered by this compound binding.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. In this compound research, MD simulations can provide insights into the dynamic behavior of this compound and its interactions with potential protein targets at an atomic level. These simulations can help predict binding poses, assess binding stability, and understand the conformational changes that occur upon ligand binding. mdpi.com MD simulations can complement experimental data from techniques like proteomics and thermal shift assays by providing a theoretical basis for observed interactions and suggesting potential binding mechanisms. Analyses such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) from MD simulations can support the stable binding of this compound to a target protein. nih.gov Gibbs energy landscape analysis can also be used to further support binding stability. nih.gov MD simulations have been used in studies to investigate the binding of ligands to proteins and analyze hydrogen bond formation and binding free energies. mdpi.comresearchgate.net
Q & A
Q. What are the key chemical characteristics of Valtrate, and how do they influence its pharmacological activity?
this compound (C22H30O8, CAS 18296-44-1) is a cyclopenta[c]pyran-epoxide derivative with esterified 3-methylbutyryl and acetyl groups . Its molecular weight (422.47 g/mol) and lipophilic nature affect bioavailability and cellular uptake, critical for in vitro assays. Researchers should prioritize high-purity this compound (≥95% by HPLC) to minimize batch variability in pharmacological studies .
Q. What in vitro models are commonly used to screen this compound’s anticancer activity?
Standard models include human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) treated with this compound at 0–10 μM concentrations for 24–48 hours. Cytotoxicity is measured via MTT assays, while apoptosis is quantified using Annexin-V/7AAD staining and flow cytometry . Normal cell lines (e.g., MCF10A) are included to assess selectivity .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells, and what methodological approaches validate this mechanism?
this compound triggers caspase-dependent apoptosis via:
- Caspase-3/7 cleavage : Detected by western blotting after 24-hour treatment .
- PARP cleavage : A downstream apoptosis marker analyzed via immunoblotting .
- Cell cycle arrest : Flow cytometry (propidium iodide staining) reveals G2/M phase arrest, linked to cyclin B1 downregulation and p21 upregulation . Researchers should validate findings across multiple cell lines and use siRNA knockdown to confirm protein roles .
Q. How does this compound inhibit cancer cell migration, and what assays quantify this effect?
this compound suppresses migration by downregulating MMP-2 and MMP-9 expression, validated via:
- Wound-healing assays : Cells are cultured in FBS-free media, and migration is measured at 0/12/24 hours post-wounding .
- Western blotting : MMP-2/9 protein levels are analyzed using specific antibodies .
- Zymography : Gelatinase activity of MMPs is quantified in conditioned media .
Q. How can researchers address variability in this compound’s bioactivity across chemotypes and environmental conditions?
Chemotypic variation in this compound production (e.g., in Valeriana species) is analyzed using:
- BLUP (Best Linear Unbiased Prediction) : Statistically adjusts for unbalanced data in multi-environment trials .
- Multi-trait stability index (MTSI) : Identifies chemotypes with stable this compound yields under varying conditions . Standardized growth conditions (soil pH, light exposure) and HPLC quantification reduce experimental noise .
Q. What statistical methods resolve contradictions in this compound’s efficacy data across studies?
Conflicting results (e.g., variable IC50 values) arise from differences in cell culture conditions or this compound purity. Solutions include:
- Mixed-model ANOVA : Accounts for genotype-environment interactions in pharmacological assays .
- Meta-analysis : Aggregates data from independent studies to identify consensus mechanisms .
- Dose-response validation : EC50 values should be calculated using nonlinear regression (e.g., GraphPad Prism) across ≥3 replicates .
Methodological Design Considerations
Q. How should researchers design experiments to isolate this compound’s mechanism from other valepotriates?
- Fractionation : Use column chromatography to isolate this compound from crude plant extracts .
- Co-treatment controls : Combine this compound with inhibitors (e.g., caspase inhibitors) to confirm pathway specificity .
- Metabolomic profiling : LC-MS/MS identifies this compound-specific metabolites in treated cells .
Q. What in vivo models are appropriate for validating this compound’s antitumor effects?
- Xenograft models : MDA-MB-231 cells injected into immunodeficient mice, with this compound administered intraperitoneally (5–10 mg/kg/day) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and body weight to assess safety .
- Pharmacokinetics : Measure plasma this compound levels via LC-MS to correlate exposure with efficacy .
Data Analysis & Interpretation
Q. How can transcriptional profiling enhance understanding of this compound’s multitarget effects?
RNA sequencing of treated cells identifies differentially expressed genes (e.g., p21, caspase-8). Functional enrichment analysis (DAVID/KEGG) links these genes to apoptosis or migration pathways . Single-cell RNA-seq further resolves heterogeneity in this compound response .
Q. What bioinformatics tools analyze this compound’s interaction with potential molecular targets?
- Molecular docking (AutoDock Vina) : Predicts this compound’s binding to Akt or MMP-9 .
- Network pharmacology (Cytoscape) : Maps this compound-target-pathway networks to identify synergistic nodes .
- CRISPR screens : Genome-wide knockout libraries identify resistance mechanisms .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
